molecular formula C15H9Cl2N5O3S B4581268 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B4581268
M. Wt: 410.2 g/mol
InChI Key: IEBLRAXMQNLMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that features a unique combination of a tetrazole ring, a benzothiazole ring, and a dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N5O3S/c16-11-6-5-9(7-12(11)17)22-14(18-19-20-22)8-21-15(23)10-3-1-2-4-13(10)26(21,24)25/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLRAXMQNLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which is then coupled with the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2N6O2SC_{15}H_{12}Cl_2N_6O_2S with a molecular weight of approximately 437.37 g/mol. Its structure features a benzothiazole ring fused with a tetrazole moiety, which is known to influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have been shown to inhibit caspase-3 and -7 activities, which are critical in apoptosis pathways. One study reported that certain derivatives exhibited low nanomolar potency against caspase-3, suggesting that modifications in the benzothiazole framework could enhance anticancer activity .

CompoundIC50 (nM)Target
Compound 5i1.15Caspase-3
Compound A10.0Caspase-7

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial properties against various pathogens. One study evaluated a series of benzothiazole derivatives against bacterial strains and found significant activity against both Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell membranes is hypothesized as a mechanism of action.

The biological activity of the compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can bind effectively to active sites of enzymes involved in apoptosis and microbial resistance .

Case Studies

A notable case study involved the testing of a related compound on human cancer cell lines. The results indicated that the compound induced apoptosis in colon carcinoma cells with an IC50 value of 6.2 μM, demonstrating its potential for development as an anticancer agent .

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. The presence of chlorine atoms in its structure may contribute to cytotoxic effects; thus, careful dose optimization is essential during therapeutic applications.

Q & A

Q. What are the standard protocols for synthesizing 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide?

  • Methodological Answer: A common approach involves coupling tetrazole derivatives with substituted benzothiazolones under heterogenous catalytic conditions. For example, in analogous syntheses, equimolar reactants (e.g., 3,4-dichlorophenyltetrazole and benzothiazolone precursors) are stirred in PEG-400 at 70–80°C with a catalyst (e.g., Bleaching Earth Clay, pH 12.5). Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid for purification .

Q. How is structural characterization performed for this compound?

  • Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹, sulfone S=O at ~1300 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent environments: aromatic protons (6.8–8.2 ppm), methylene bridges (4.5–5.5 ppm), and dichlorophenyl shifts. X-ray crystallography (as in analogous compounds) confirms stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer: Yield optimization requires adjusting catalysts (e.g., Pd/CuI for cross-coupling), solvent polarity (DMF or acetonitrile for solubility), and temperature gradients. For example, in tetrazole-thiadiazole syntheses, extending reflux time to 48 hours and using dropwise addition of reagents improved yields by 15–20%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability). To address this, standardize testing using CLSI/MIC protocols, include positive controls (e.g., ciprofloxacin), and validate via dose-response curves. Molecular docking studies (e.g., targeting bacterial topoisomerases) can rationalize structure-activity relationships .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer: Follow the INCHEMBIOL framework: (1) Determine physicochemical properties (logP, hydrolysis rates) via OECD 107/111 guidelines; (2) Assess biodegradation in soil/water microcosms (ISO 11266); (3) Model bioaccumulation using QSAR tools. Ecotoxicity testing (e.g., Daphnia magna LC50) identifies thresholds for ecological risk assessments .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer: Combine in vitro assays (MTT/proliferation) with transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis genes). Use CRISPR-Cas9 knockouts of suspected targets (e.g., Bcl-2) to validate mechanisms. Synchrotron-based XANES can probe metal-binding interactions in enzyme inhibition .

Experimental Design & Data Analysis

Q. How should researchers design experiments to analyze byproduct formation during synthesis?

  • Methodological Answer: Use LC-MS or GC-MS to track intermediates/byproducts. For example, in tetrazole alkylation, monitor for unreacted chlorophenyl precursors or sulfone over-oxidation. Statistical optimization (e.g., Box-Behnken design) evaluates factors like temperature, catalyst loading, and stirring rate on impurity profiles .

Q. What statistical frameworks address variability in antioxidant activity assays?

  • Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare DPPH/ABTS radical scavenging across replicates. Normalize data to Trolox equivalents and use principal component analysis (PCA) to cluster activity patterns. Address outliers via Grubbs’ test or robust regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.